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Compound of Interest

Compound Name: Zegruvirimat

Cat. No.: B12392833 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document details the preclinical and early clinical development of

Zegruvirimat (also known as VH3739937 and GSK3739937), a novel, second-generation HIV-

1 maturation inhibitor. Zegruvirimat is being developed by ViiV Healthcare as a potential long-

acting oral agent for the treatment of HIV-1 infection.[1][2]

Mechanism of Action
Zegruvirimat represents a distinct class of antiretroviral agents known as maturation inhibitors.

[3] Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase or

protease, Zegruvirimat targets the viral structural polyprotein, Gag.[2]

The HIV-1 maturation process is a critical step in the viral lifecycle, where the Gag and Gag-

Pro-Pol polyproteins are cleaved by the viral protease.[2] This proteolytic cleavage induces a

morphological rearrangement within the virion, transforming it from a non-infectious particle into

a mature, infectious virus.[2]

Zegruvirimat specifically interferes with the final cleavage event in Gag processing: the

separation of the Capsid protein (CA) from Spacer Peptide 1 (SP1).[2][3] By binding to the Gag

polyprotein at this CA-SP1 junction, the drug blocks access for the HIV-1 protease. This

inhibition of cleavage prevents the structural reorganization required for maturation, resulting in

the production of non-infectious virions.[2][4] This mechanism offers a novel therapeutic target,

particularly valuable for patients with resistance to other antiretroviral classes.[3]
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Figure 1: Zegruvirimat's Mechanism of Action.
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Preclinical Antiviral Activity
Zegruvirimat has demonstrated potent and broad antiviral activity against a wide range of HIV-

1 strains in vitro.[3][5]

In multiple-cycle assays, Zegruvirimat showed high potency against all tested HIV-1 laboratory

strains and 42 clinical isolates, with half-maximal effective concentration (EC50) values at or

below 5.0 nM.[1][3][5] Its activity was consistent across viruses using either the CCR5 or

CXCR4 co-receptors for entry and spanned six different HIV subtypes, indicating pan-genotypic

potential.[1][3] Zegruvirimat also exhibited activity against the HIV-2 ROD strain.[3]

Virus Type Strain(s)
Co-receptor
Tropism

Mean EC50 (nM)[3]

HIV-1 Lab Strains 8 strains tested CCR5 & CXCR4 2.2 - 2.3

HIV-1 Clinical Isolates
42 isolates (Subtypes

A, B, C, D, F, G)
N/A ≤ 5.0

HIV-2 ROD N/A 1.3

HIV-2 287 N/A Inactive

Table 1: In Vitro Antiviral Activity of Zegruvirimat against Diverse HIV Strains.

A key advancement in the development of Zegruvirimat is its improved activity against HIV-1

strains with Gag polymorphisms that confer resistance to earlier-generation maturation

inhibitors. The A364V substitution is a primary resistance mutation that has emerged in

response to this class of drugs.[6] While Zegruvirimat is less potent against the A364V mutant

in single-cycle assays, it maintains robust activity in multiple-cycle assays, with maximal

percent inhibition (MPI) values of 92% or higher.[3][5][6]
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Virus
Genotype

Assay Type EC50 (nM) MPI (%)
Fold Change
in EC50

Wild-Type Multiple-Cycle ≤ 5.0 ≥ 92% N/A

A364V Mutant Multiple-Cycle ≤ 8.0 ≥ 92% N/A

A364V Mutant Single-Cycle 32.0[3] 57%[3][6] 6.4[6]

Table 2: Activity of Zegruvirimat against Wild-Type and A364V Mutant HIV-1.

Resistance Profile
The primary pathway to resistance for maturation inhibitors involves mutations at or near the

CA-SP1 cleavage site.[6]

Dissociation Rate: The improved activity of Zegruvirimat is partly explained by its binding

kinetics. The estimated dissociative half-life of a Zegruvirimat surrogate from wild-type

virus-like particles (VLPs) is exceptionally long at approximately 3 days (4125 minutes).[1][6]

For VLPs containing the A364V resistance mutation, this half-life is significantly reduced to

29 minutes. While shorter, this is still a marked improvement over previous MIs, which had

dissociation half-lives of less than one minute from the A364V mutant.[6]

In Vitro Selection: In dose-escalation resistance selection experiments, the A364V mutation

was observed to emerge in one of four cultures.[3] Other substitutions were also selected,

but re-engineered viruses with these mutations were found to be non-functional in

subsequent assays.[3][5]

Preclinical and Early Clinical Pharmacokinetics
Pharmacokinetic (PK) studies in four preclinical species demonstrated that Zegruvirimat had

oral bioavailability, ranging from 44% in monkeys to 59% in dogs.[1][6]

A first-in-human, Phase I study (NCT04493684) in healthy participants confirmed the long-

acting potential of Zegruvirimat.[2][7]
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Parameter Value Species

Oral Bioavailability (F) 44% - 59% Monkey, Dog[1]

Human Serum Protein Binding 93.3% Human[1]

Terminal Phase Half-Life (t1/2) ~3 days Human[7]

Accumulation (Daily Dosing) 6- to 7-fold Human[7]

Accumulation (Weekly Dosing) ~1.7-fold Human[7]

Food Effect
>2-fold higher exposure (fed

vs. fasted)
Human[7]

Table 3: Summary of Pharmacokinetic Parameters for Zegruvirimat.

The long half-life of approximately 3 days supports the potential for an infrequent, once-weekly

oral dosing schedule, a significant advancement for treatment adherence.[6][7] The study also

showed that bioavailability was more than doubled when administered with a meal.[7]

Key Experimental Protocols
The early development of Zegruvirimat relied on a series of specialized in vitro assays to

characterize its antiviral activity and mechanism.

Objective: To determine the EC50 of Zegruvirimat against various HIV-1 strains.

Methodology:

Cell Lines: MT-2 cells were used for laboratory strains and site-directed mutants.

Peripheral blood mononuclear cells (PBMCs) or CEM-NKR-CCR5-luc cells were used for

clinical isolates.[4]

Viral Strains: A panel of wild-type, recombinant, and site-directed mutant viruses (derived

from NLRepRluc-P373S, a variant of NL4-3 containing a luciferase reporter gene) were

utilized.[4]

Procedure: Cells were infected with HIV-1 and cultured in the presence of serial dilutions

of Zegruvirimat.
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Endpoint: After a set incubation period (e.g., for single or multiple replication cycles), viral

replication was quantified by measuring an endpoint such as luciferase activity or p24

antigen production.

Analysis: Data were analyzed using software such as GraphPad Prism to calculate EC50

values.[5]

Objective: To identify viral mutations that arise under the selective pressure of Zegruvirimat.

Methodology:

MT-2 cells were infected with full-length HIV-1 NL4-3.[4]

Zegruvirimat was added to the culture at a starting concentration.

Cultures were monitored for viral cytopathic effects (CPE).[4]

When CPE became apparent, the culture supernatant containing the virus was used to

infect fresh cells, and the concentration of Zegruvirimat was doubled.[4]

This dose-escalation process was repeated for multiple passages.

After the final passage, the HIV-1 gag gene was sequenced from the resistant viral

population to identify mutations.[4]

Objective: To measure the binding affinity and dissociation rate of Zegruvirimat from its Gag

target.

Methodology:

VLP Production: Non-infectious VLPs were generated by transfecting HEK-293T cells with

plasmids expressing the full-length HIV-1 Gag sequence (either wild-type or containing

specific mutations like A364V).[4]

Binding: VLPs were incubated with an H3-labeled radioactive surrogate of Zegruvirimat.
[4]
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Dissociation Measurement: A scintillation proximity assay (SPA) was used. After allowing

the radiolabeled compound to bind to the VLPs, a large excess of non-radiolabeled

Zegruvirimat was added. This "chases" the labeled compound off its binding site.[4]

The rate of decrease in the scintillation signal over time was measured to determine the

dissociative half-life (t1/2).[4]
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Figure 2: Experimental Workflow for VLP Dissociation Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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